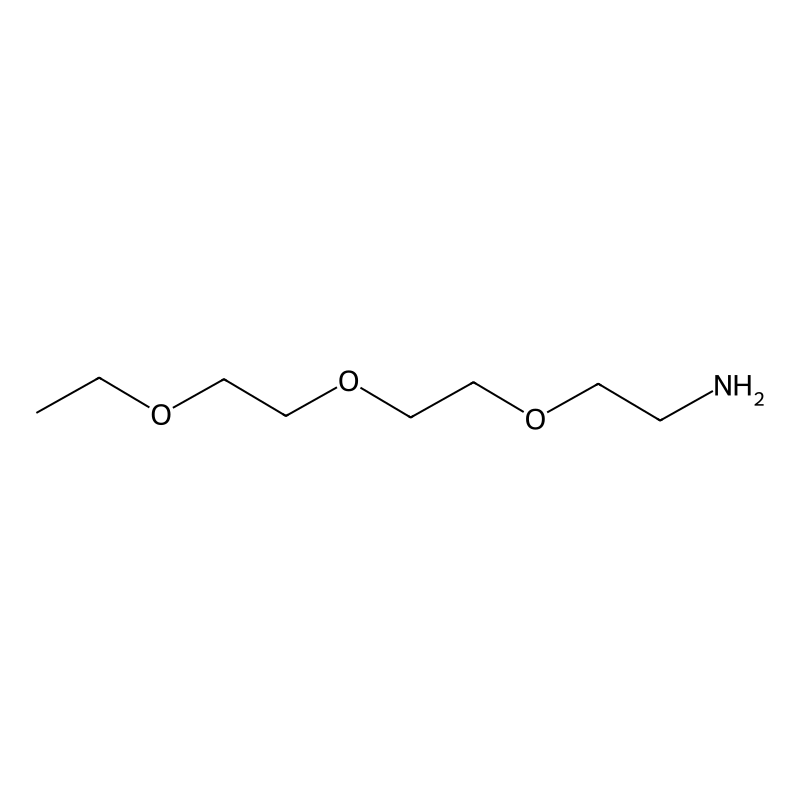

2-(2-(2-Ethoxyethoxy) ethoxy)ethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of fluorescent probes:

One of the promising applications of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine lies in its role as a building block for the synthesis of fluorescent probes. These probes are molecules that emit light upon specific stimuli, allowing researchers to detect and monitor various phenomena in biological systems.

A study published in the journal "Tetrahedron Letters" describes the use of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine in the synthesis of a fluorescent probe for detecting palladium ions. The probe utilizes the molecule's ability to form complexes with palladium, leading to a change in its fluorescence properties upon binding. This allows for the selective and sensitive detection of palladium in biological samples. []

2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine, also known as m-PEG3-amine, is a chemical compound with the molecular formula C7H17NO3 and a molecular weight of 163.21 g/mol. This compound features a central ethylamine group attached to multiple ethoxy groups, which enhances its solubility in aqueous environments. The presence of these ethoxy units contributes to its unique physicochemical properties, making it valuable in various industrial and biomedical applications.

TEGMEA itself does not possess a known mechanism of action in biological systems. Its primary function lies in its role as a precursor for the synthesis of other functional molecules.

- Potential skin and eye irritant: Due to the presence of the ethanamine group, TEGMEA may cause irritation upon contact with skin and eyes. Standard personal protective equipment (PPE) such as gloves and safety glasses should be worn when handling the compound [].

- Potential respiratory irritant: Inhalation of TEGMEA vapors may irritate the respiratory tract. Proper ventilation should be ensured during handling [].

- Oxidation: 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine can be oxidized to form derivatives such as aldehydes or ketones.

- Reduction: It can undergo reduction reactions to yield simpler amine derivatives.

- Substitution: The ethoxy groups may be substituted with other functional groups under specific conditions, allowing for the modification of the compound's properties.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions.

Research indicates that 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine exhibits various biological activities. Its structure allows it to interact with biological macromolecules, such as enzymes and proteins. Notably, it has been shown to act as an inhibitor of acetylcholinesterase, impacting neurotransmission pathways. Additionally, the compound may bind to proteins like albumin, potentially altering their conformation and function through hydrogen bonding and electrostatic interactions.

The synthesis of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine typically involves the following steps:

- Starting Material: Triethylene glycol monomethyl ether serves as the primary raw material.

- Reaction with Amine: The triethylene glycol derivative is reacted with an appropriate amine source under controlled conditions.

- Purification: The resultant product is purified using techniques such as distillation or chromatography to obtain high purity levels.

This synthesis can also be scaled up in industrial settings using continuous flow reactors, which provide precise control over reaction parameters.

The unique properties of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine make it suitable for various applications:

- Bioconjugation: It is utilized in the synthesis of antibody-drug conjugates (ADCs), where its reactive amino group facilitates conjugation with carboxylic acids or activated esters.

- Polymer Chemistry: The compound serves as a building block in the development of polyethylene glycol (PEG)-based materials, enhancing hydrophilicity and biocompatibility.

- Drug Delivery Systems: Its solubility profile allows for incorporation into drug delivery formulations aimed at improving bioavailability.

Studies have demonstrated that 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine interacts with various biological targets. Techniques such as molecular docking and biochemical assays have been employed to elucidate these interactions. The compound's ability to mimic natural substrates enhances its potential as a lead compound in drug design, particularly in targeting enzymes involved in metabolic pathways.

Several compounds share structural similarities with 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(2-(2-Methoxyethoxy)ethoxy)ethylamine | C7H17NO3 | Contains methoxy instead of ethoxy groups; affects solubility and reactivity. |

| Bis(2-(2-Methoxyethyl)amine | C14H31NO6 | Features multiple methoxyethyl groups; used in different industrial applications. |

| Tris(2-(2-Methoxyethyl)amine | C21H45N3O9 | Contains three methoxyethyl units; more complex structure leading to varied reactivity profiles. |

The presence of multiple ethoxy groups in 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine enhances its solubility and reactivity compared to these similar compounds, making it particularly valuable for applications requiring high solubility and specific interaction characteristics.